2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide
CAS No.: 1207056-16-3
Cat. No.: VC4585322
Molecular Formula: C28H28N4O2S
Molecular Weight: 484.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207056-16-3 |
|---|---|
| Molecular Formula | C28H28N4O2S |
| Molecular Weight | 484.62 |
| IUPAC Name | 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C28H28N4O2S/c1-20-9-11-22(12-10-20)27-30-25-18-31(17-21-6-3-2-4-7-21)14-13-24(25)28(34)32(27)19-26(33)29-16-23-8-5-15-35-23/h2-12,15H,13-14,16-19H2,1H3,(H,29,33) |
| Standard InChI Key | ZALPRSWYFOJJAW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CS5 |
Introduction
Synthesis and Preparation
The synthesis of pyrido[3,4-d]pyrimidine derivatives often involves nucleophilic substitution reactions and may require specific conditions such as temperature control and pH adjustments to optimize yield and purity. Industrial production typically employs techniques like crystallization and chromatography for purification.
Biological Activities
Compounds within the pyrido[3,4-d]pyrimidine class have been studied for various biological activities, including anticancer and antimicrobial properties. Their mechanisms of action often involve the inhibition of specific enzymes or modulation of receptor functions.
| Biological Activity | Mechanism of Action |
|---|---|
| Anticancer | Inhibition of kinases or receptors overexpressed in cancer cells. |
| Antimicrobial | Preliminary studies suggest activity against various pathogens. |
Potential Therapeutic Applications
While specific data on 2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-[(thiophen-2-yl)methyl]acetamide is not available, compounds in this class are of interest for their potential therapeutic applications. Further research is needed to explore the specific biological activities and potential uses of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume